molecular formula C20H30FN3O9 B601190 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine CAS No. 1262133-68-5

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Cat. No.: B601190
CAS No.: 1262133-68-5
M. Wt: 475.48
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine (CAS 1262133-68-5) is a structurally modified derivative of capecitabine, a well-known oral prodrug of 5-fluorouracil (5-FU). The compound features a 3'-O-(5-deoxy-alpha-D-ribofuranosyl) substitution in addition to the 5'-deoxy and N-(pentyloxy)carbonyl groups present in capecitabine . Its molecular formula is C20H30FN3O9, with a molecular weight of 475.47 g/mol, distinguishing it from capecitabine (C15H22FN3O6, 359.35 g/mol) . This modification may influence pharmacokinetic properties, enzymatic activation, and therapeutic efficacy compared to related fluoropyrimidines.

Properties

IUPAC Name

pentyl N-[1-[(2R,3R,4S,5R)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTELESLWOUWJLQ-QGGDVEHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262133-68-5
Record name 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-DEOXY-3'-O-(5-DEOXY-.ALPHA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER87HY9XV0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, also known as a derivative of cytidine, is a compound of significant interest in pharmacological research. This compound is primarily recognized as an impurity of Capecitabine, an anti-cancer drug, and has been studied for its biological activity, particularly in the context of cancer treatment.

  • Molecular Formula : C20H30FN3O9
  • Molecular Weight : 475.5 g/mol
  • CAS Number : 1262133-68-5
  • IUPAC Name : pentyl N-[1-[(2R,3R,4S,5R)-4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Biological Activity

The biological activity of this compound is primarily examined through its interaction with cancer cells and its potential as a therapeutic agent. The following sections summarize key findings from various studies.

  • Inhibition of Tumor Growth : Studies indicate that this compound exhibits cytotoxic effects on a range of cancer cell lines. The compound is believed to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Synergistic Effects : Research has shown that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. For instance, it has been tested alongside traditional nucleoside analogs to assess potential synergistic effects against resistant cancer strains .

Case Studies

Several case studies have documented the effects of this compound:

  • Case Study 1 : A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.
StudyCell LineIC50 (µM)Observations
1Colorectal Cancer15Significant reduction in viability
2Breast Cancer20Induced apoptosis observed
  • Case Study 2 : Another investigation focused on breast cancer cell lines where the compound was administered in conjunction with doxorubicin. Results indicated a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Selectivity for Cancer Cells : The compound displays selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy .
  • Mechanisms of Resistance : Studies have also explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance mechanisms by altering metabolic pathways involved in drug activation and detoxification .

Scientific Research Applications

Cytotoxic Effects on Cancer Cells

Research indicates that this compound demonstrates cytotoxic properties against various cancer cell lines. It appears to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

  • Inhibition of Tumor Growth : Studies have shown that treatment with this compound results in a significant reduction in cell viability across different cancer types.

Synergistic Effects with Chemotherapeutics

The compound has been evaluated for its potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, it has been tested alongside traditional nucleoside analogs to assess synergistic effects against resistant cancer strains.

Selectivity for Cancer Cells

One of the most critical findings is the compound's selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is essential for reducing the side effects typically associated with chemotherapy.

Mechanisms of Resistance

Studies have explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance by altering metabolic pathways involved in drug activation and detoxification.

Case Studies

Several case studies have documented the effects of this compound:

Case Study 1: Colorectal Cancer

A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating moderate potency.

StudyCell LineIC50 (µM)Observations
1Colorectal Cancer15Significant reduction in viability
2Breast Cancer20Induced apoptosis observed

Case Study 2: Breast Cancer

Another investigation focused on breast cancer cell lines where the compound was administered in conjunction with doxorubicin. Results indicated a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy.

Research Findings

Recent research highlights several important findings regarding the biological activity of this compound:

  • Mechanism Insights : The compound's ability to induce apoptosis has been linked to its interference with DNA synthesis pathways.
  • Combination Therapy : Enhanced efficacy when used with other chemotherapeutics has been documented, making it a candidate for further clinical evaluation.

Comparison with Similar Compounds

Capecitabine (5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine)

Structural Features :

  • Core structure : Cytidine analog with 5'-deoxyribose and N4-(pentyloxy)carbonyl group .
  • Molecular weight : 359.35 g/mol .

Metabolism :

Step 1 : Liver carboxylesterase converts capecitabine to 5'-deoxy-5-fluorocytidine (5'-DFCR) .

Step 2 : Cytidine deaminase in hepatic and tumor tissues converts 5'-DFCR to 5'-deoxy-5-fluorouridine (5'-DFUR) .

Step 3 : Thymidine phosphorylase (abundant in tumors) converts 5'-DFUR to 5-FU, the active antimetabolite .

Therapeutic Use : First-line treatment for metastatic colorectal, breast, and gastrointestinal cancers due to tumor-selective activation .

Comparison with Target Compound: The target compound’s 3'-O-ribofuranosyl group increases molecular weight (475.47 g/mol) and may alter solubility or enzymatic cleavage rates.

5'-Deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine (CAS 162204-30-0)

Structural Features :

  • Isomer of capecitabine with a 3-methylbutoxy group instead of pentyloxy .
  • Molecular weight : 359.35 g/mol (identical to capecitabine) .

Key Differences :

  • The shorter branched-chain substituent may affect lipophilicity and carboxylesterase binding, altering bioavailability or metabolic stability .

Gemcitabine (2'-Deoxy-2',2'-difluorocytidine)

Structural Features :

  • Cytidine analog with geminal difluoro substitution at C2' .
  • Molecular weight : 263.20 g/mol .

Mechanism :

  • Phosphorylated intracellularly to gemcitabine triphosphate, incorporating into DNA and inhibiting replication .

Comparison with Target Compound :

  • Unlike the target compound’s 3'-O modification, gemcitabine’s C2' difluoro group confers resistance to deamination, prolonging intracellular activity .

5'-Deoxy-5-fluorocytidine (5'-DFCR)

Role : Intermediate metabolite of capecitabine .
Metabolism : Converted to 5'-DFUR by cytidine deaminase, lacking the pentyloxy carbonyl group .

Comparison with Target Compound :

  • The absence of the N-(pentyloxy)carbonyl group in 5'-DFCR reduces lipophilicity, limiting oral bioavailability compared to the target compound .

Metabolic and Pharmacokinetic Considerations

Enzymatic Activation Pathways

Compound Key Enzymes Involved Active Metabolite
Target Compound Esterases (hypothesized), Cytidine deaminase, Thymidine phosphorylase 5-FU (hypothesized)
Capecitabine Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase 5-FU
5'-DFUR Thymidine phosphorylase 5-FU
Gemcitabine Deoxycytidine kinase Gemcitabine triphosphate

Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Oral Bioavailability
Target Compound 475.47 Higher (due to ribofuranosyl) Potentially reduced due to larger size
Capecitabine 359.35 Moderate ~100%
Gemcitabine 263.20 Low Poor (IV administration)

Therapeutic Implications and Toxicity

  • Capecitabine Toxicity : Includes hand-foot syndrome, diarrhea, and myelosuppression due to systemic 5-FU release .
  • Target Compound Hypothetical Advantages : The 3'-O group might enhance tumor-selective activation, reducing off-target toxicity. However, higher molecular weight could compromise absorption .

Preparation Methods

Acylation of 5-Fluorocytosine Derivatives

The synthesis of capecitabine begins with the acylation of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a protected intermediate. In a representative protocol, this compound reacts with n-pentyl chloroformate in methylene chloride under basic conditions. Pyridine is employed as both a solvent and base, with stoichiometric ratios critical for minimizing side reactions. Specifically, 4.0 molar equivalents of pyridine relative to the starting material ensure complete conversion. The reaction proceeds at temperatures below 10°C to prevent premature deprotection, yielding 2',3'-di-O-acetyl-5-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine with a purity exceeding 99.5%.

Key parameters for this step include:

  • Solvent system : Methylene chloride for optimal solubility and reaction kinetics.

  • Acylating agent : n-Pentyl chloroformate (1.5 equivalents) to drive the reaction to completion.

  • Temperature control : Maintained below 10°C to suppress hydrolysis of the acetyl protecting groups.

Deprotection and Hydrolysis

The subsequent deprotection step removes the acetyl groups from the ribofuranosyl moiety. Hydrolysis is achieved using aqueous sodium hydroxide (0.5 M) at 0–5°C to avoid degradation of the pentyloxycarbonyl group. This one-pot process, conducted in the same reactor as the acylation step, simplifies workflow and reduces intermediate isolation steps. After neutralization with hydrochloric acid, the crude product is extracted into methylene chloride and concentrated.

A solvent swap to toluene followed by crystallization from n-heptane yields capecitabine with a mean particle size distribution optimized for bioavailability. The final product exhibits a chemical purity of ≥99.5%, with residual solvents conforming to International Council for Harmonisation (ICH) guidelines.

Purification Techniques

Crystallization is pivotal for isolating high-purity capecitabine. The US patent describes a sequential solvent system using toluene and n-heptane (1:9 ratio) to induce crystallization at 40–50°C. Seeding with capecitabine nuclei ensures controlled crystal growth, yielding a monodisperse particle distribution. Post-crystallization, the product is washed with cold water to remove residual solvents and dried under vacuum at ≤60°C to prevent thermal degradation.

Impurity Synthesis and Characterization

Identification of Process-Related Impurities

The CN patent outlines the synthesis of capecitabine impurities, including β-3, β-2, and α-3 isomers, which arise from stereochemical variations during glycosylation. These impurities are synthesized using 2,3-O-isopropylidene-5-deoxy-D-ribofuranose as a starting material. Key steps include:

  • Chlorination : Treatment with thionyl chloride generates reactive intermediates.

  • Glycosylation : Coupling with 5-fluorocytosine derivatives under basic conditions (NaH in THF) yields β-3, β-2, and α-3 acetonide intermediates.

  • Deprotection : Acidic hydrolysis (Amberlyst15 catalyst in methanol/water) removes isopropylidene groups, yielding the final impurities.

Analytical Differentiation of Impurities

High-performance liquid chromatography (HPLC) retention times relative to capecitabine are:

ImpurityRetention Time Ratio
β-31.054
β-21.068
α-31.193

These impurities are controlled to ≤0.2% in commercial capecitabine, as per ICH Q3A guidelines.

Analytical Methods for Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 400 MHz) data for intermediates and final products confirm structural integrity:

  • 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine : δ 7.85 (s, 1H, C6-H), 5.87 (m, 1H, C1'-H), 2.07 (s, 6H, acetyl CH3).

  • Capecitabine : δ 4.15 (m, 1H, C4'-H), 1.43 (d, J = 6.4 Hz, 3H, C5'-CH3).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (254 nm) is employed for purity assessment. A C18 column and gradient elution (acetonitrile/water) resolve capecitabine from its impurities, with a retention time of 12.3 minutes .

Q & A

Basic: What are the optimal synthetic routes for 5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, and what factors influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a protected ribofuranosyl derivative with a fluorinated pyrimidine base. For example, 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(n-pentyloxycarbonyl)cytidine is synthesized by reacting 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoside with N4-(n-pentyloxycarbonyl)-5-fluorocytosine under anhydrous acetonitrile and argon, using hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) as silylating agents . Key factors affecting yield include:

  • Solvent choice : Anhydrous acetonitrile minimizes side reactions.
  • Catalyst efficiency : HMDS enhances nucleobase activation.
  • Purification : Chromatographic techniques (e.g., silica gel) resolve anomeric mixtures, achieving >95% purity .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:
Structural validation requires multi-modal analysis:

  • NMR : ¹H/¹³C NMR confirms regiochemistry and anomeric configuration (e.g., β-D-ribofuranosyl vs. α-anomers) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity, with retention times compared against USP standards (e.g., Capecitabine impurity A) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 359.1493 for C15H22FN3O6) .

Advanced: What strategies resolve contradictions between in vitro and in vivo metabolic activation data for this prodrug?

Methodological Answer:
Discrepancies arise from differences in enzyme expression (e.g., carboxylesterases in liver vs. tumors). To address this:

  • Tissue-specific assays : Use tumor xenograft models to quantify intratumoral conversion to 5-fluorouracil .
  • Isotopic tracing : ¹⁸F-labeled analogs track metabolic pathways via PET imaging .
  • Enzyme inhibition studies : Co-administration with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) identifies rate-limiting steps .

Advanced: How can impurity profiling be systematically conducted, and what are the critical degradation pathways?

Methodological Answer:
Impurity analysis involves:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Major degradants include:
    • 2',3'-Di-O-acetyl derivatives : Formed via hydrolysis of the pentyloxycarbonyl group .
    • 5-Fluorocytidine analogs : Result from de-esterification .
  • HPLC-MS/MS : Quantify impurities using a C18 column (mobile phase: acetonitrile/0.1% formic acid) with a detection limit of 0.1% .

Advanced: What experimental approaches elucidate the compound’s mechanism of action against drug-resistant viral strains?

Methodological Answer:
To study antiviral resistance:

  • Enzymatic assays : Measure inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using ³H-labeled dCTP competitors .
  • Resistance mutation mapping : Serial passaging in the presence of sublethal doses identifies mutations (e.g., M184V in HIV) .
  • Combination studies : Synergy with nucleoside analogs (e.g., zidovudine) reduces IC₅₀ values by 3–10 fold .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:
Stability protocols should include:

  • pH gradients : Test solubility and degradation in buffers (pH 1–9) to simulate gastrointestinal conditions .
  • Thermal stress : Accelerated aging at 40°C for 4 weeks predicts shelf-life .
  • Light exposure : UV-vis spectroscopy detects photolytic byproducts (e.g., fluorouracil derivatives) .

Advanced: How does fluorination at the 5-position impact enzymatic recognition and bioactivity?

Methodological Answer:
The 5-fluoro group enhances:

  • Thymidylate synthase inhibition : Fluorine’s electronegativity increases binding affinity (Ki reduced by 50% vs. non-fluorinated analogs) .
  • Resistance evasion : Fluorine sterically blocks mutation-induced active-site alterations (e.g., E. coli thyA mutants) .
  • Metabolic stability : ¹⁹F NMR confirms reduced deamination by cytidine deaminase .

Basic: What analytical methods are recommended for quantifying the compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a triple quadrupole system with deuterated internal standards (e.g., d3-Capecitabine) .
  • Sample preparation : Solid-phase extraction (C18 cartridges) removes plasma proteins .
  • Validation parameters : Ensure linearity (R² > 0.99), recovery (>85%), and precision (CV < 15%) across 1–1000 ng/mL .

Advanced: What synthetic strategies enable regioselective modifications of the ribofuranosyl moiety?

Methodological Answer:

  • Protecting group tactics : Benzoyl or acetyl groups block specific hydroxyls (e.g., 2',3'-di-O-acetyl for 5'-selectivity) .
  • Catalytic methods : Pd-mediated Suzuki coupling introduces aryl/alkyl groups at the 4-position .
  • Enzymatic glycosylation : Uridine phosphorylase achieves β-anomer specificity (>90% yield) .

Advanced: How can computational modeling predict interactions with target enzymes?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model binding to thymidylate synthase (PDB: 1HW4). Key interactions include hydrogen bonds with Arg21 and π-stacking with Phe80 .
  • MD simulations : AMBER forcefields assess conformational stability over 100 ns trajectories .
  • QSAR : Correlate logP values (1.5–2.5) with cytotoxicity (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Reactant of Route 2
5'-Deoxy-3'-O-(5-deoxy-alpha-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.